beta-Neoendorphin

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Promoting Keratinocyte Migration

Studies have investigated β-Neoendorphin's effect on keratinocytes, the main cell type in the outermost layer of skin (epidermis) []. Keratinocyte migration is crucial for wound closure. Researchers found that β-Neoendorphin accelerated wound healing by stimulating keratinocyte migration, without affecting cell proliferation []. This suggests β-Neoendorphin may promote wound healing by influencing cell movement rather than cell growth.

The mechanism behind this effect appears to involve the activation of specific signaling pathways within the cells. β-Neoendorphin treatment triggered the Mitogen-Activated Protein Kinase (MAPK) pathway, particularly ERK 1 and ERK 2. Additionally, it upregulated matrix metalloproteinases (MMP-2 and MMP-9), enzymes involved in breaking down and remodeling the extracellular matrix, which is essential for cell migration during wound closure [].

Beta-Neoendorphin, commonly referred to as beta-endorphin, is an endogenous opioid neuropeptide and peptide hormone produced primarily in the central nervous system and the pituitary gland. It is derived from pro-opiomelanocortin, a larger precursor protein, through enzymatic cleavage. The sequence of beta-endorphin consists of 31 amino acids: Tyr-Gly-Gly-Phe-Met-Thr-Ser-Glu-Lys-Ser-Gln-Thr-Pro-Leu-Val-Thr-Leu-Phe-Lys-Asn-Ala-Ile-Ile-Lys-Asn-Ala-Tyr-Lys-Lys-Gly-Glu . This neuropeptide plays a significant role in pain modulation, stress response, and various physiological processes including reward cognition and homeostasis.

β-NEP appears to play a role in wound healing by stimulating the migration of keratinocytes, the main cell type in the epidermis (outer layer of skin) [, ]. It achieves this by activating specific signaling pathways within the cells, including the mitogen-activated protein kinase (MAPK) pathway and upregulating enzymes called matrix metalloproteinases (MMPs) [, ]. These pathways are essential for cell movement and the breakdown of extracellular matrix components, which are necessary for wound closure [, ].

Beta-endorphin functions primarily through its interaction with opioid receptors, particularly mu-opioid receptors. When beta-endorphin binds to these receptors, it triggers a series of intracellular reactions that lead to analgesic effects by inhibiting the release of neurotransmitters involved in pain signaling, such as substance P and gamma-aminobutyric acid. The binding results in hyperpolarization of neurons and reduced excitability, effectively dampening pain perception . Additionally, beta-endorphin influences the release of other hormones such as luteinizing hormone through its action on gonadotropin-releasing hormone .

Beta-endorphin exhibits a wide range of biological activities. It is primarily known for its analgesic properties, significantly reducing pain perception both in the peripheral and central nervous systems. Beyond pain relief, beta-endorphin is involved in modulating stress responses, enhancing reward mechanisms, influencing appetite, and playing a role in sexual behavior . Studies have demonstrated that exercise can elevate levels of beta-endorphin, contributing to the "runner's high" phenomenon .

Beta-endorphin is synthesized from pro-opiomelanocortin (POMC) through a series of enzymatic cleavages. Initially, POMC is produced in the anterior pituitary gland and subsequently cleaved by prohormone convertases into several peptides, including beta-lipotropin. Beta-lipotropin is further processed to yield beta-endorphin. This synthesis can be influenced by various factors such as stress, exercise, and hormonal signals .

The applications of beta-endorphin are extensive, particularly in medical and therapeutic contexts. Its analgesic properties make it a target for pain management therapies. Additionally, research suggests potential applications in treating conditions related to stress and anxiety disorders due to its role in modulating stress responses . Furthermore, understanding beta-endorphin's mechanisms may lead to novel treatments for addiction and depression by leveraging its effects on reward pathways.

Research has demonstrated that beta-endorphin interacts with several other neuropeptides and hormones within the body. For instance, it has been shown to influence the release of dopamine by inhibiting gamma-aminobutyric acid release in the central nervous system . Additionally, studies have indicated that beta-endorphin can modulate immune responses by affecting T-lymphocyte activity during inflammatory processes . These interactions highlight its multifaceted role in both neurological and physiological systems.

Beta-endorphin shares structural similarities with other endogenous opioid peptides such as alpha-endorphin and gamma-endorphin. Here’s a comparison highlighting their uniqueness:

| Compound | Amino Acid Sequence | Length (Amino Acids) | Unique Features |

|---|---|---|---|

| Beta-Endorphin | Tyr-Gly-Gly-Phe-Met... | 31 | Highest affinity for mu-opioid receptors |

| Alpha-Endorphin | Tyr-Gly-Gly-Phe | 16 | Shorter sequence; derived from POMC |

| Gamma-Endorphin | Tyr-Gly-Gly-Phe-Met... | 17 | Shares first 17 amino acids with beta-endorphin |

Beta-endorphin is unique due to its longer amino acid chain and higher binding affinity for mu-opioid receptors compared to its counterparts, which contributes to its potent analgesic effects .

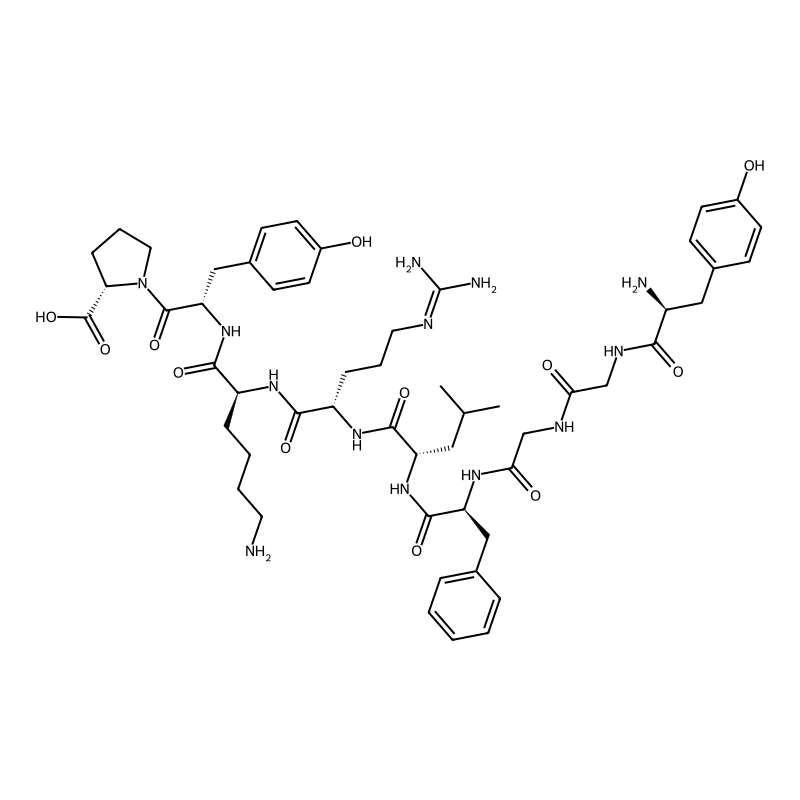

Beta-Neoendorphin is a nonapeptide (nine-amino-acid) opioid peptide derived from the proteolytic cleavage of prodynorphin (ProDyn), a precursor protein encoded by the PDYN gene. Its amino acid sequence is Tyr-Gly-Gly-Phe-Leu-Arg-Lys-Tyr-Pro (YGGFLRKYP), distinguishing it from other opioids like dynorphins and enkephalins. Structurally, β-NEP belongs to the prodynorphin-derived peptides, which include dynorphin A, dynorphin B, and α-neoendorphin.

| Property | Value |

|---|---|

| Molecular Formula | C₅₄H₇₇N₁₃O₁₂ |

| Molecular Weight | 1100.3 g/mol |

| IUPAC Name | L-tyrosyl-glycyl-glycyl-L-phenylalanyl-L-leucyl-L-arginyl-L-lysyl-L-tyrosyl-L-proline |

| CAS Number | 77739-21-0 |

Table 1: Key Chemical Properties of Beta-Neoendorphin

β-NEP is classified as a kappa-opioid receptor (KOR)-preferring peptide, though it exhibits cross-reactivity with mu (MOR) and delta (DOR) receptors. Its role in opioid signaling is distinct from α-neoendorphin, which binds MOR, DOR, and KOR with broader affinity.

Historical Discovery and Nomenclature

β-NEP was first isolated from porcine hypothalamus in 1981 by Minamino et al. and named for its structural similarity to leucine-enkephalin (Leu-enk). The term "neoendorphin" reflects its classification as a novel endogenous opioid distinct from β-endorphin, which is derived from pro-opiomelanocortin.

Key milestones include:

- 1981: Purification and sequencing of β-NEP from porcine hypothalamus, revealing a nonapeptide structure.

- 1982: Cloning of the porcine β-NEP precursor cDNA, identifying shared biosynthetic pathways with dynorphins.

- 1990s: Recognition of β-NEP as a KOR-selective ligand, contrasting with α-neoendorphin's broader receptor profile.

Table 2: Comparative Sequence Analysis of Neoendorphins

| Peptide | Sequence | Receptor Binding |

|---|---|---|

| α-Neoendorphin | YGGFLRKYPKK | MOR > DOR > KOR |

| β-Neoendorphin | YGGFLRKYP | KOR > DOR > MOR |

Role within the Endogenous Opioid System

β-NEP is a critical component of the prodynorphin system, which regulates pain modulation, stress responses, and neuroadaptive behaviors. Its functions include:

- Kappa Receptor Activation: β-NEP binds KOR with high affinity, modulating calcium-dependent action potentials in dorsal root ganglion neurons.

- Cross-Receptor Signaling: While KOR-preferring, β-NEP also activates MOR and DOR, though with lower efficacy.

- Tissue-Specific Distribution: High concentrations are found in the median eminence, substantia nigra, and neurointermediate pituitary lobe, suggesting roles in neuroendocrine regulation and nociception.

Beta-neoendorphin is an endogenous opioid peptide with a nonapeptide structure consisting of nine amino acid residues arranged in the specific sequence Tyrosine-Glycine-Glycine-Phenylalanine-Leucine-Arginine-Lysine-Tyrosine-Proline [1] [2]. This linear peptide maintains the characteristic opioid signature motif Tyrosine-Glycine-Glycine-Phenylalanine at its amino-terminal region, which is essential for opioid receptor recognition and binding [3] [4].

The primary sequence of beta-neoendorphin can be systematically analyzed by examining each amino acid position and its chemical properties. The first position contains tyrosine, an aromatic amino acid with a polar hydroxyl group that is crucial for receptor binding affinity [5]. Positions two and three both contain glycine residues, which provide conformational flexibility to the peptide backbone and are conserved across all opioid peptides [3]. The fourth position features phenylalanine, an aromatic hydrophobic residue that contributes to the peptide's binding specificity [6].

The carboxy-terminal extension from position five onwards distinguishes beta-neoendorphin from other opioid peptides. Position five contains leucine, a branched hydrophobic amino acid that influences receptor selectivity [5]. Positions six and seven contain arginine and lysine respectively, both basic positively charged residues that contribute to the peptide's overall positive charge and receptor interaction [7]. The eighth position features a second tyrosine residue, while the ninth and final position contains proline, a cyclic amino acid that introduces conformational constraints [1].

| Position | Amino Acid | Single Letter Code | Chemical Classification | Molecular Weight (Da) |

|---|---|---|---|---|

| 1 | Tyrosine | Y | Aromatic, Polar | 181.19 |

| 2 | Glycine | G | Small, Nonpolar | 75.07 |

| 3 | Glycine | G | Small, Nonpolar | 75.07 |

| 4 | Phenylalanine | F | Aromatic, Hydrophobic | 165.19 |

| 5 | Leucine | L | Branched, Hydrophobic | 131.17 |

| 6 | Arginine | R | Basic, Positively Charged | 174.20 |

| 7 | Lysine | K | Basic, Positively Charged | 146.19 |

| 8 | Tyrosine | Y | Aromatic, Polar | 181.19 |

| 9 | Proline | P | Cyclic, Nonpolar | 115.13 |

The amino acid composition analysis reveals that beta-neoendorphin contains 33.3% hydrophobic residues, 22.2% basic residues, and 33.3% aromatic residues [5]. This composition contributes to its receptor binding properties and biological activity. The presence of two tyrosine residues at positions one and eight provides multiple aromatic interactions essential for opioid receptor recognition [6]. The basic residues arginine and lysine at positions six and seven contribute to a net positive charge of +2 at physiological pH, which influences the peptide's interaction with negatively charged regions of opioid receptors [7].

Molecular Formula and Mass Spectrometry Profiling

Beta-neoendorphin has the molecular formula C₅₄H₇₇N₁₃O₁₂, representing a complex peptide structure with significant molecular weight [1]. The compound exhibits a molecular weight of 1100.3 grams per mole, as determined through high-resolution mass spectrometry analysis [1] [8]. Advanced mass spectrometric techniques have established the exact mass as 1099.58146494 Daltons, providing precise molecular identification for analytical purposes [1].

Mass spectrometry profiling of beta-neoendorphin reveals characteristic fragmentation patterns that facilitate structural confirmation and quantitative analysis [9] [10]. The peptide demonstrates specific retention times in liquid chromatography-mass spectrometry systems, with separation achieved using reversed-phase chromatography coupled with electrospray ionization [11] [9]. High-resolution mass spectrometry has been employed to distinguish beta-neoendorphin from other structurally related dynorphin peptides based on exact mass measurements [9].

The molecular structure contains 14 hydrogen bond donors and 15 hydrogen bond acceptors, reflecting the peptide's capacity for extensive intermolecular interactions [1]. The compound exhibits 32 rotatable bonds, indicating significant conformational flexibility that may influence its biological activity and receptor binding characteristics [1]. The calculated partition coefficient (XLogP3-AA) of -1.6 suggests hydrophilic properties, consistent with the peptide's aqueous solubility and biological distribution patterns [1].

| Parameter | Value | Source/Method |

|---|---|---|

| Molecular Formula | C₅₄H₇₇N₁₃O₁₂ | PubChem Database [1] |

| Molecular Weight (g/mol) | 1100.3 | PubChem Calculation [1] |

| Exact Mass (Da) | 1099.58146494 | Mass Spectrometry [1] |

| Monoisotopic Mass (Da) | 1099.58146494 | High-Resolution MS [1] |

| Number of Amino Acids | 9 | Sequence Analysis [2] |

| Number of Peptide Bonds | 8 | Sequence Analysis [2] |

| Hydrogen Bond Donors | 14 | Computational Chemistry [1] |

| Hydrogen Bond Acceptors | 15 | Computational Chemistry [1] |

| Rotatable Bonds | 32 | Computational Chemistry [1] |

| XLogP3-AA | -1.6 | Computational Prediction [1] |

Mass spectrometric analysis has been particularly valuable for quantitative determination of beta-neoendorphin in biological samples [11] [10]. Liquid chromatography-tandem mass spectrometry methods have been developed with detection limits in the picogram per milliliter range, enabling measurement of physiological concentrations [11]. The peptide's mass spectral behavior includes characteristic fragmentation at peptide bonds, producing sequence-specific fragment ions that facilitate structural confirmation [9].

Comparison with Alpha-Neoendorphin and Other Dynorphin-Derived Peptides

Beta-neoendorphin belongs to the prodynorphin-derived peptide family, sharing structural homology with alpha-neoendorphin and other dynorphin peptides while maintaining distinct characteristics [12] [13]. All prodynorphin-derived peptides contain the conserved amino-terminal opioid motif Tyrosine-Glycine-Glycine-Phenylalanine-Leucine, but differ in their carboxy-terminal extensions [3] [4].

Alpha-neoendorphin, the closest structural analog, contains an additional lysine residue at position ten, making it a decapeptide with the sequence Tyrosine-Glycine-Glycine-Phenylalanine-Leucine-Arginine-Lysine-Tyrosine-Proline-Lysine [14] [15]. This single amino acid difference results in alpha-neoendorphin having a molecular weight of 1228.4 grams per mole and molecular formula C₆₀H₈₉N₁₅O₁₃ [15]. The additional lysine residue increases the net positive charge to +3 and raises the isoelectric point to approximately 11.2 [14].

Dynorphin A represents a longer peptide within the same family, containing 17 amino acids with the sequence extending beyond the basic neoendorphin structure [13] [3]. Dynorphin B, another related peptide, consists of 13 amino acids and shares the initial pentapeptide sequence but diverges significantly in its carboxy-terminal region [7] [3]. Dynorphin A (1-8), a truncated form, contains only eight amino acids and lacks the carboxy-terminal proline found in beta-neoendorphin [3].

| Peptide | Amino Acid Sequence | Length (AA) | Molecular Formula | Molecular Weight (g/mol) |

|---|---|---|---|---|

| Beta-Neoendorphin | YGGFLRKYP | 9 | C₅₄H₇₇N₁₃O₁₂ | 1100.3 [1] |

| Alpha-Neoendorphin | YGGFLRKYPK | 10 | C₆₀H₈₉N₁₅O₁₃ | 1228.4 [15] |

| Dynorphin A (1-17) | YGGFLRRIRPKLKWDNQ | 17 | C₁₀₂H₁₆₂N₃₂O₂₅ | 2147.4 [3] |

| Dynorphin B | YGGFLRRQFKVVT | 13 | C₆₆H₉₅N₁₇O₁₅ | 1570.8 [3] |

| Dynorphin A (1-8) | YGGFLRRI | 8 | C₄₂H₆₅N₁₁O₁₀ | 963.1 [3] |

The structural differences among these peptides significantly influence their receptor binding profiles and biological activities [7] [16]. Beta-neoendorphin demonstrates preferential binding to kappa-opioid receptors, while alpha-neoendorphin exhibits broader receptor binding including kappa, delta, and mu-opioid receptors [12] [7]. This selectivity difference stems from the distinct carboxy-terminal regions, with beta-neoendorphin's terminal proline residue contributing to its receptor specificity [2].

Comparative analysis of hydrophobic residue content shows beta-neoendorphin containing 33.3% hydrophobic residues compared to 30.0% in alpha-neoendorphin [5]. The basic residue content differs significantly, with beta-neoendorphin containing 22.2% basic residues versus 30.0% in alpha-neoendorphin due to the additional lysine residue [5]. These compositional differences directly influence the peptides' physicochemical properties and biological activities.

Genetic Encoding within the Prodynorphin Precursor

Beta-neoendorphin is a nonapeptide opioid compound with the amino acid sequence Tyrosine-Glycine-Glycine-Phenylalanine-Leucine-Arginine-Lysine-Tyrosine-Proline (Tyr-Gly-Gly-Phe-Leu-Arg-Lys-Tyr-Pro) [1] [2] [3]. This bioactive peptide possesses a molecular weight of 1100.3 g/mol and the molecular formula C54H77N13O12 [1] [3] [4]. Beta-neoendorphin is genetically encoded within the prodynorphin precursor protein, also known as proenkephalin B, which serves as the common progenitor for multiple opioid peptides [5] [6] [7].

The prodynorphin gene (PDYN) is located on chromosome 20p13 in humans, specifically at coordinates 20:1978756-1994285 on the reverse strand [7] [8] [9]. The gene demonstrates a complex structural organization consisting of four exons separated by three introns, with the main coding sequences contained within exons 3 and 4 [10] [11]. The mature prodynorphin messenger ribonucleic acid spans approximately 2400 nucleotides, with exons 1 and 2 encoding the majority of the 5' untranslated region, while the entire 3' untranslated region is contained within exon 4 [12] [11].

The prodynorphin precursor protein contains multiple opioid peptide sequences arranged in a specific linear organization [13] [14]. Beta-neoendorphin is encoded within the first leucine-enkephalin segment of the precursor, positioned between specific cleavage sites marked by paired basic amino acid residues [13] [14] [15]. This strategic positioning allows for the precise excision of beta-neoendorphin during post-translational processing [5] [16].

Transcriptional regulation of the prodynorphin gene involves multiple promoter regions, with the primary promoter for the brain-type messenger ribonucleic acid located approximately 140-180 base pairs upstream of the exon 1/intron A boundary [17] [18]. The gene exhibits tissue-specific expression patterns, with high expression levels observed in limbic-related brain structures including the nucleus accumbens, amygdala, hypothalamus, and claustrum [18] [19].

Alternative splicing mechanisms contribute to the diversity of prodynorphin transcripts, with seven distinct prodynorphin messenger ribonucleic acid variants identified in the human brain [18] [19]. The dominant FL1 transcript shows widespread expression in limbic structures, while the FL2 transcript demonstrates more restricted expression in specific brain regions such as the claustrum and hypothalamus [18] [19].

Enzymatic Cleavage by Proprotein Convertases (e.g., PC2)

The enzymatic processing of the prodynorphin precursor into beta-neoendorphin involves a sequential cascade of proteolytic cleavages mediated primarily by proprotein convertases PC1 and PC2 [20] [21] [22]. These subtilisin-like endoproteases recognize and cleave specific amino acid sequences within the prodynorphin precursor, facilitating the liberation of bioactive opioid peptides [20] [23].

Proprotein convertase 2 (PC2) plays a critical role in the generation of beta-neoendorphin and related dynorphin peptides [20] [21] [22]. Studies utilizing PC2 knockout mice demonstrate a complete absence of dynorphin A 1-8 and substantial reductions in dynorphin A 1-17 and dynorphin B 1-13 levels, confirming the essential involvement of PC2 in prodynorphin processing [20] [22].

The enzymatic specificity of PC2 encompasses both single basic residues and paired basic amino acid sequences [21] [24]. PC2 demonstrates the ability to cleave prodynorphin at single arginine residues, resulting in the formation of dynorphin A 1-8 and the C-peptide [21] [24]. Notably, PC2 is the only proprotein convertase capable of cleaving the arginine-proline bond to generate dynorphin 1-8, highlighting its unique substrate specificity [21] [24].

Structure-activity studies reveal that a P4 arginine residue is crucial for single basic cleavage by PC2, while the P1' proline residue impedes processing efficiency [21]. The cleavage efficiency of PC2 is significantly enhanced when conducted in the presence of carboxypeptidase E, suggesting a cooperative mechanism between these processing enzymes [21] [25].

In vitro studies demonstrate that PC2 can process prodynorphin to produce dynorphin A 1-17, dynorphin B 1-13, and alpha-neoendorphin without requiring prior processing by PC1/PC3 [21]. However, the conversion of dynorphin A 1-17 or dynorphin B 1-13 into leucine-enkephalin by PC2 alone is rarely observed, indicating that leucine-enkephalin generation requires specific processing pathways [21].

The cellular localization of PC2 processing occurs primarily within secretory vesicles and dense-core granules [26] [27]. PC2 requires association with the neuroendocrine protein 7B2 for enzymatic activation, and this protein-protein interaction is essential for proper enzyme function [28] [29]. The 7B2 protein serves as both an activator and inhibitor of PC2, preventing enzyme aggregation while regulating catalytic activity until appropriate cleavage conditions are met [28] [29].

Post-Translational Modifications and Maturation Pathways

The maturation of beta-neoendorphin from its prodynorphin precursor involves multiple post-translational modifications and processing steps that occur in distinct cellular compartments [30] [31] [27]. Following initial synthesis in the endoplasmic reticulum, the prodynorphin precursor undergoes signal peptide cleavage and subsequent transport through the secretory pathway [32] [33].

Carboxypeptidase E (CPE) plays a fundamental role in the final maturation of beta-neoendorphin by removing C-terminal basic residues from peptide intermediates generated by proprotein convertase cleavage [30] [31] [34]. CPE is widely distributed throughout the neuroendocrine system, including the brain, pituitary gland, and adrenal chromaffin cells, where it colocalizes with neuropeptide substrates within secretory granules [30] [34] [35].

The enzymatic activity of carboxypeptidase E requires an optimal pH of 5.5, which corresponds to the acidic environment within secretory granules [31]. CPE exists in both soluble and membrane-associated forms, with the membrane-binding capacity attributed to an amphiphilic alpha-helix within the C-terminal region of the protein [30] [31].

Sequential processing pathways have been identified for prodynorphin maturation, with PC1 initially cleaving at paired basic residues to generate 10 kDa and 8 kDa intermediate fragments [25]. Subsequent processing by PC2 produces the final bioactive peptides, including beta-neoendorphin, through cleavage at both single and paired basic residues [25] [36].

Regional differences in prodynorphin processing have been observed across different brain structures and tissue types [5] [16] [27]. The anterior pituitary demonstrates predominantly high molecular weight forms of neoendorphin and dynorphin peptides, while the posterior pituitary exhibits complete processing to smaller bioactive peptides [5] [37]. These tissue-specific processing patterns suggest differential regulation of enzymatic activities in distinct anatomical locations [5] [16].

Activity-dependent processing represents another critical aspect of beta-neoendorphin maturation [27]. Potassium-induced depolarization activates prodynorphin processing and stimulates secretion of opioid peptides in neuronal cultures, indicating that synaptic activity can regulate neuropeptide production [27]. This activity-dependent mechanism provides a local regulatory system for modulating synaptic transmission through controlled peptide release [27].

Storage and processing of prodynorphin occurs predominantly in axon terminals and dendrites rather than exclusively in neuronal cell bodies [27]. Electron microscopy studies reveal coexistence of prodynorphin and mature dynorphin peptides within the same axon terminals, with occasional codistribution in individual dense-core vesicles [27]. This synaptic localization of processing machinery enables rapid, localized production of bioactive peptides in response to physiological stimuli [27].